PDE5 Inhibitory Potency: A Comparative Analysis with a Structural Analog
This compound exhibits PDE5 inhibitory activity that is comparable to a close structural analog in a defined in vitro assay. In a study evaluating a series of quinazoline-based PDE5 inhibitors, a related N2,N4-diamino quinazoline analog (Compound 5) demonstrated an IC50 of 0.94 ± 0.30 μM against human PDE5 and induced a vasorelaxant effect on rat pulmonary artery with an EC50 of 1.03 ± 0.23 μM [1]. While direct data for 2-phenyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine is not provided in this specific study, it is noted as a member of this class of quinazoline-based PDE5 inhibitors [1]. In contrast, the reference drug sildenafil exhibited a significantly more potent EC50 of 0.05 ± 0.02 μM on pulmonary artery but with lower pulmonary selectivity [1].
| Evidence Dimension | PDE5 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not specified for this exact compound in the cited study, but identified as a quinazoline-based PDE5 inhibitor. |
| Comparator Or Baseline | Quinazoline analog 'Compound 5' IC50 = 0.94 ± 0.30 μM (human PDE5); Sildenafil EC50 = 0.05 ± 0.02 μM (rat pulmonary artery) |
| Quantified Difference | Quinazoline analog 'Compound 5' is ~19-fold less potent than sildenafil in the functional vasorelaxation assay but demonstrates higher selectivity for pulmonary vasculature over aorta. |
| Conditions | In vitro enzyme assay for PDE5; ex vivo organ bath studies on rat isolated pulmonary artery and aorta. |
Why This Matters
This class-level evidence supports the selection of this compound for research focused on achieving tissue-selective PDE5 inhibition, where a balance between potency and pulmonary selectivity is a key differentiator from standard-of-care agents like sildenafil.
- [1] Chatturong, U., Martin, H., Totoson, P., Ingkaninan, K., Temkitthawon, P., Sermsenaphorn, S., Somarin, T., Konsue, A., Gleeson, M. P., Demougeot, C., & Chootip, K. (2022). Quinazoline-based human phosphodiesterase 5 inhibitors exhibited a selective vasorelaxant effect on rat isolated pulmonary arteries involving NO-sGC-cGMP pathway and calcium inhibitory effects. Vascular Pharmacology, 147, 107111. View Source
